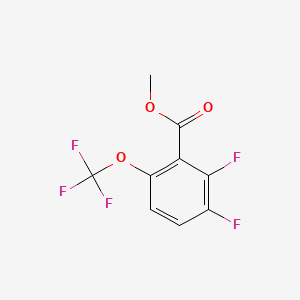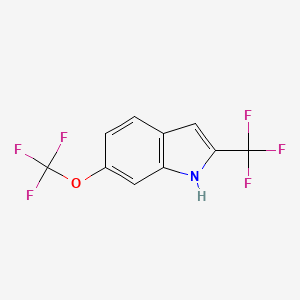
6-Fluoro-4-cyanoquinoline N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-cyanoquinoline N-oxide is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and cyano groups in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-4-cyanoquinoline N-oxide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid . This process involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of fluorine atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
6-Fluoro-4-cyanoquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the fluorine or cyano groups .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-cyanoquinoline N-oxide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antineoplastic, and antiviral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the production of dyes and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-cyanoquinoline N-oxide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial and antineoplastic agent .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-4-cyanoquinoline N-oxide can be compared with other fluorinated quinolines, such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline . While these compounds share a similar quinoline backbone, the presence and position of the fluorine and cyano groups in this compound confer unique chemical and biological properties. For example, the cyano group enhances its ability to interact with biological targets, making it more potent in certain applications compared to its analogs .
Eigenschaften
IUPAC Name |
6-fluoro-1-oxidoquinolin-1-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKGXOSKSKJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](C=CC(=C2C=C1F)C#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2,3,6-Trideuterio-5-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid](/img/structure/B8199126.png)



![Methyl 4-[[(3,4-dimethoxyphenyl)methylamino]methyl]benzoate;hydrochloride](/img/structure/B8199168.png)

